molecular formula C11H12ClN B1585360 Naphthalen-1-ylmethanamine hydrochloride CAS No. 39110-74-2

Naphthalen-1-ylmethanamine hydrochloride

Cat. No. B1585360
CAS RN: 39110-74-2
M. Wt: 193.67 g/mol
InChI Key: NEXZCFUBZJBRCP-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanamine hydrochloride, also known as N-Methyl-N-phenyl-1-naphthylamine hydrochloride, is an organic compound widely used in laboratory experiments. It is a white crystalline solid with a molecular weight of 214.75 g/mol and a melting point of 169-170°C. The compound is soluble in most organic solvents, such as ethanol and methanol. The chemical formula of Naphthalen-1-ylmethanamine hydrochloride is C12H14ClN.

Scientific Research Applications

Metabolism and Toxicity Studies

Naphthalene has been a focus of studies investigating its metabolism and potential toxicity. A study demonstrated that human liver cytochrome P450 enzymes metabolize naphthalene to a cytotoxic and protein-reactive metabolite, likely an epoxide, which is rapidly detoxified by microsomal epoxide hydrolase. This study highlighted the importance of detoxication mechanisms in mitigating naphthalene's in vitro toxicity effects on human cells (Tingle et al., 1993). Another study focused on the toxicological effects of naphthalene and benzene against Tribolium castaneum, revealing alterations in reproduction, development, metamorphosis, oxidative stress, metabolism, neurotransmission, and mortality in the insect model. This research contributes to understanding the broader ecological impacts of these compounds (Pájaro-Castro et al., 2017).

Antimicrobial Properties

Compounds derived from naphthalen-1-ylmethanamine have shown significant antimicrobial activities. A study synthesized novel naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene (Ag–NHC) complexes and found them to exhibit high antimicrobial activities against various bacterial and fungal strains. These findings point to the potential pharmaceutical applications of these compounds (Gök et al., 2015).

Antiviral and Anticancer Research

Naphthalen-1-ylmethanamine derivatives have been explored for their antiviral and anticancer properties. Research has demonstrated that certain derivatives possess promising antiviral activity against the H5N1 virus. Additionally, these compounds were found to exhibit anticancer activities, with one study highlighting their effectiveness against breast cancer cell lines. These findings underscore the therapeutic potential of naphthalen-1-ylmethanamine derivatives in treating viral infections and cancer (Flefel et al., 2014), (Salahuddin et al., 2014).

properties

IUPAC Name

naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXZCFUBZJBRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959918
Record name 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-ylmethanamine hydrochloride

CAS RN

39110-74-2
Record name 39110-74-2
Source DTP/NCI
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Record name 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-1-ylmethanamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yao, H Fang, Q He, D Peng, G Liu… - The Journal of Organic …, 2019 - ACS Publications
Reported herein is the development of a simple but practical catalytic system for the selective reduction of amides with hydrosilane or hydrosiloxane. Low-cost and readily available …
Number of citations: 33 pubs.acs.org

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